n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine
Description
N4,N4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a heterocyclic compound featuring a benzooxadiazole core substituted with two propyl groups at the N4 positions and amine groups at the 4,7-positions.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-N,4-N-dipropyl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C12H18N4O/c1-3-7-16(8-4-2)10-6-5-9(13)11-12(10)15-17-14-11/h5-6H,3-4,7-8,13H2,1-2H3 |
InChI Key |
ZEWNJSLQEAZKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C2=NON=C12)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches to Oxadiazoles
Oxadiazoles, including the benzo[c]oxadiazole system, are commonly synthesized via cyclodehydration reactions involving hydrazides and carboxylic acid derivatives or their activated forms. The key step is the formation of the 1,2,5-oxadiazole ring through intramolecular cyclization, often facilitated by dehydrating agents or catalysts.
Several methods have been reported for the synthesis of 1,3,4- and 1,2,5-oxadiazole derivatives, with variations depending on the substitution pattern and desired functional groups:
Cyclodehydration of Amidoximes and Carboxylic Acids or Derivatives: Amidoximes can be O-acylated by activated carboxylic acids (e.g., using N,N'-carbonyldiimidazole) and then cyclized thermally to form the oxadiazole ring. This method allows for one-pot synthesis and can be enhanced by microwave irradiation to reduce reaction times and improve yields.
1,3-Dipolar Cycloaddition of Nitrile Oxides: Nitrile oxides generated in situ can undergo [3+2] cycloaddition with nitriles or related substrates to form 1,2,4-oxadiazoles. However, yields can be low due to competing side reactions and sensitivity to Lewis acid catalysts.
Hydrazide Cyclization Using Phosphorus Oxychloride: Hydrazides derived from substituted benzoic acids can be cyclized in the presence of phosphorus oxychloride (POCl3) to yield 1,3,4-oxadiazoles. This method is widely used for synthesizing substituted oxadiazoles with good yields (65-95%) and shorter reaction times (1.5-3 h).
One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP): A modern approach involves the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, NIITP, and aryl iodides under copper catalysis. This method tolerates various functional groups and allows late-stage functionalization of complex molecules.
Specific Preparation of N4,N4-Dipropylbenzo[c]oxadiazole-4,7-diamine
While direct literature on the exact preparation of N4,N4-Dipropylbenzo[c]oxadiazole-4,7-diamine is limited, the synthesis can be inferred and adapted from related oxadiazole diamine compounds and substituted oxadiazole syntheses:
Step 1: Preparation of the Benzo[c]oxadiazole Core
Starting from 4,7-diaminobenzo[c]oxadiazole or a suitable precursor such as 4,7-dinitrobenzo[c]oxadiazole, reduction or substitution reactions are performed to introduce amino groups.
The oxadiazole ring can be constructed by cyclodehydration of appropriate hydrazide and carboxylic acid derivatives under dehydrating conditions, such as heating with phosphorus oxychloride or using carbonyldiimidazole (CDI) activation.
Reaction Conditions and Yields
Spectroscopic and Analytical Confirmation
Infrared (IR) Spectroscopy: Characteristic bands for oxadiazole ring include C=N stretching around 1530-1680 cm⁻¹ and C-O-C absorption near 1240-1280 cm⁻¹.
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show signals for aromatic protons, amino protons (-NH2), and alkyl protons from dipropyl groups. Chemical shifts for -NH protons typically appear around δ 3.8-5.6 ppm.
Mass Spectrometry (MS): Molecular ion peaks confirm the expected molecular weight consistent with the dipropyl-substituted benzo[c]oxadiazole diamine structure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c][1,2,5]oxadiazole derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variation: Oxadiazole vs. Thiadiazole
The substitution of oxygen (oxadiazole) with sulfur (thiadiazole) significantly alters electronic properties. For example:
- Benzo[c][1,2,5]thiadiazole-4,7-diamine (CAS 1337989-45-3, ) shares the diamine substitution pattern but replaces oxygen with sulfur. Thiadiazoles exhibit stronger electron-withdrawing effects due to sulfur’s higher polarizability, which enhances charge transport in photovoltaic applications .
- 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid (CAS 1581774-76-6, ) demonstrates how thiadiazole-based ligands with carboxylic acid groups form metal-organic frameworks (MOFs), whereas diamine derivatives like the target compound may serve as catalysts or pharmaceutical intermediates .
Substituent Effects: Alkyl vs. Aryl vs. Halogen
- N4,N4-Dipropyl Substitution : The propyl groups in the target compound likely enhance solubility in organic solvents compared to unsubstituted analogs. This contrasts with 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine (), where a chloro substituent increases electrophilicity, making it reactive in cross-coupling reactions for drug synthesis (e.g., tizanidine intermediates) .
- Thiophene-Substituted Analogs : Compounds like 4,7-di(thiophen-2-yl)benzo[c][1,2,5]oxadiazole () incorporate conjugated thiophene rings, improving π-electron delocalization for photovoltaic applications. The dipropylamine groups in the target compound may instead prioritize steric effects over conjugation .
Functional Group Influence: Diamine vs. Carboxylic Acid
- Diamine Functionalization : The 4,7-diamine groups in the target compound enable coordination with metal ions or participation in condensation reactions, similar to lumazine-6,7-diamine derivatives (), which exhibit high thermal stability (melting points >320°C) .
- Carboxylic Acid Derivatives : 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid () utilizes carboxylate groups for MOF assembly, highlighting how functional group choice directs applications toward porous materials rather than catalysis .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
Electronic Properties : Thiadiazoles (S-containing) generally outperform oxadiazoles (O-containing) in electron-withdrawing capacity, favoring charge transport in optoelectronics. However, alkylamine substituents (e.g., dipropyl) may counterbalance this by donating electron density .
Synthetic Pathways : The target compound’s synthesis may parallel methods for lumazine-6,7-diamine (), involving high-temperature reactions in polar aprotic solvents like DMF. Conversely, thiophene-substituted analogs require Pd-catalyzed Stille coupling (), which is less likely for alkylamine derivatives .
Biological Activity
n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
- Chemical Name : this compound
- CAS Number : 1153487-47-8
- Molecular Formula : C13H18N4O
- Molar Mass : 246.31 g/mol
Biological Activity Overview
The biological activity of this compound and its derivatives has been explored in various studies. Key findings include:
- Antitumor Activity : Compounds containing the benzo[c][1,2,5]oxadiazole moiety have been evaluated for their ability to inhibit tumor growth. For instance, a related compound exhibited an IC50 value of 1.8 nM against PD-L1, significantly outperforming existing treatments .
- Mechanistic Insights : The mechanisms through which these compounds exert their effects often involve modulation of immune checkpoints (e.g., PD-1/PD-L1 interactions), promoting antitumor immunity .
Table 1: Summary of Biological Activities
Case Study 1: PD-L1 Inhibition
In a study focused on the inhibition of PD-L1, a compound designated as L7 demonstrated remarkable potency with an IC50 of 1.8 nM in biochemical assays. This compound was found to selectively bind to human PD-L1 without affecting PD-1 interactions, indicating its potential as a targeted cancer immunotherapy agent .
Case Study 2: Antitumor Efficacy in Vivo
L24, an ester prodrug of L7, was tested in syngeneic tumor models and showed significant antitumor effects. The study highlighted that L24 could enhance antitumor immunity and was orally bioavailable, making it a candidate for further clinical development .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Immune Modulation : The compound's structure allows it to interfere with immune checkpoint pathways that tumors exploit to evade immune detection.
- Cytotoxicity : Similar oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines through different mechanisms including apoptosis induction and cell cycle arrest .
Q & A
Q. What are the established synthetic routes for N⁴,N⁴-dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, benzo[c][1,2,5]oxadiazole derivatives are synthesized by reacting substituted diamines with aldehydes or carboxylic acid derivatives under reflux conditions. A general protocol includes:
- Dissolving the diamine precursor (e.g., 4,7-diaminobenzo[c][1,2,5]oxadiazole) in a polar aprotic solvent (e.g., DMSO or ethanol).
- Adding propylating agents (e.g., propyl halides) under basic conditions to achieve N⁴,N⁴-dipropyl substitution.
- Purifying via recrystallization (water-ethanol mixtures) or column chromatography . Intermediates are characterized using FT-IR (to confirm amine and oxadiazole functional groups) and ¹H/¹³C NMR (to verify propyl group integration and regioselectivity) .
Q. Which spectroscopic techniques are critical for validating the structure of N⁴,N⁴-dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine?
Methodological Answer:
- ¹H NMR : Analyze proton environments of the propyl chains (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm for the benzooxadiazole core).
- ¹³C NMR : Confirm oxadiazole ring carbons (δ 150–160 ppm) and propyl chain carbons (δ 10–25 ppm for CH₃, δ 30–50 ppm for CH₂).
- FT-IR : Identify N-H stretches (3200–3400 cm⁻¹ for primary amines, absent in dipropylated derivatives) and C=N/C-O stretches (1600–1650 cm⁻¹ for oxadiazole) .
Q. How should researchers design initial experiments to assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Prepare buffer solutions (pH 2–12) and incubate the compound at controlled temperatures (e.g., 25°C and 37°C).
- Monitor degradation via UPLC at regular intervals (0, 24, 48, 72 hours) with a C18 column and UV detection (λ = 254 nm).
- Compare peak areas to calculate half-life. Include controls (e.g., compound in neutral solvent) to distinguish pH-specific degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of N⁴,N⁴-dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine beyond 65%?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance alkylation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) under reflux.
- Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify optimal kinetic conditions.
- Stoichiometry Adjustments : Vary the molar ratio of propylating agent to diamine (1.5:1 to 3:1) to minimize side reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
Methodological Answer:
- Standardized Assays : Re-evaluate bioactivity using CLSI/MIC protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media.
- Solubility Adjustments : Use co-solvents (DMSO:PBS mixtures) to ensure compound solubility ≤1% v/v, avoiding false negatives.
- Metabolite Analysis : Perform LC-MS to detect degradation products that may interfere with bioassays .
Q. How can computational modeling guide the design of benzo[c][1,2,5]oxadiazole derivatives with enhanced photophysical properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and absorption spectra.
- Substituent Effects : Model electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at the 4,7-positions to tune bandgap energies.
- TD-DFT Simulations : Compare calculated UV-Vis spectra with experimental data to validate models .
Q. What experimental approaches elucidate the mechanism of antioxidant activity in N⁴,N⁴-dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine?
Methodological Answer:
- DPPH/ABTS Assays : Quantify radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS) with Trolox as a standard.
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to measure intracellular ROS reduction.
- Electrochemical Analysis : Perform cyclic voltammetry to determine oxidation potentials and correlate with antioxidant efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
